molecular formula C15H20O3 B14793479 ICodonolactone;8beta-Hydroxyasterolide

ICodonolactone;8beta-Hydroxyasterolide

Cat. No.: B14793479
M. Wt: 248.32 g/mol
InChI Key: FBMORZZOJSDNRQ-JBAPVGOWSA-N
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Description

Atractylenolide III is a sesquiterpene lactone compound derived from the traditional Chinese medicinal plant Atractylodes macrocephala Koidz. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Atractylenolide III can be synthesized through the oxidation of atractylenolide II using cytochrome P450 (CYP450)-mimetic oxidation models . The conversion involves specific reaction conditions that facilitate the oxidation process, resulting in the formation of atractylenolide III.

Industrial Production Methods: Industrial production of atractylenolide III typically involves the extraction and purification from the rhizomes of Atractylodes macrocephala Koidz. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Atractylenolide III undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Atractylenolide III exerts its effects through multiple molecular targets and pathways:

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11?,14-,15+/m1/s1

InChI Key

FBMORZZOJSDNRQ-JBAPVGOWSA-N

Isomeric SMILES

CC1=C2CC3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C

Origin of Product

United States

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